

Application Notes and Protocols for Reactions Involving 4-Methoxy-3-nitroaniline

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Compound of Interest

Compound Name: 4-Methoxy-3-nitroaniline

Cat. No.: B184566

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Introduction

4-Methoxy-3-nitroaniline is a valuable chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceutical agents.^{[1][2]} Its structure, featuring an amine, a nitro group, and a methoxy group on an aromatic ring, allows for a diverse range of chemical transformations. These application notes provide detailed experimental protocols for key reactions involving **4-methoxy-3-nitroaniline**, designed for researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of 4-Methoxy-3-nitroaniline

This protocol details the synthesis of **4-methoxy-3-nitroaniline** via the methylation of 2-Nitro-4-aminophenol. This method provides a direct route to the target compound with a moderate yield.

Experimental Protocol: Synthesis via Methylation

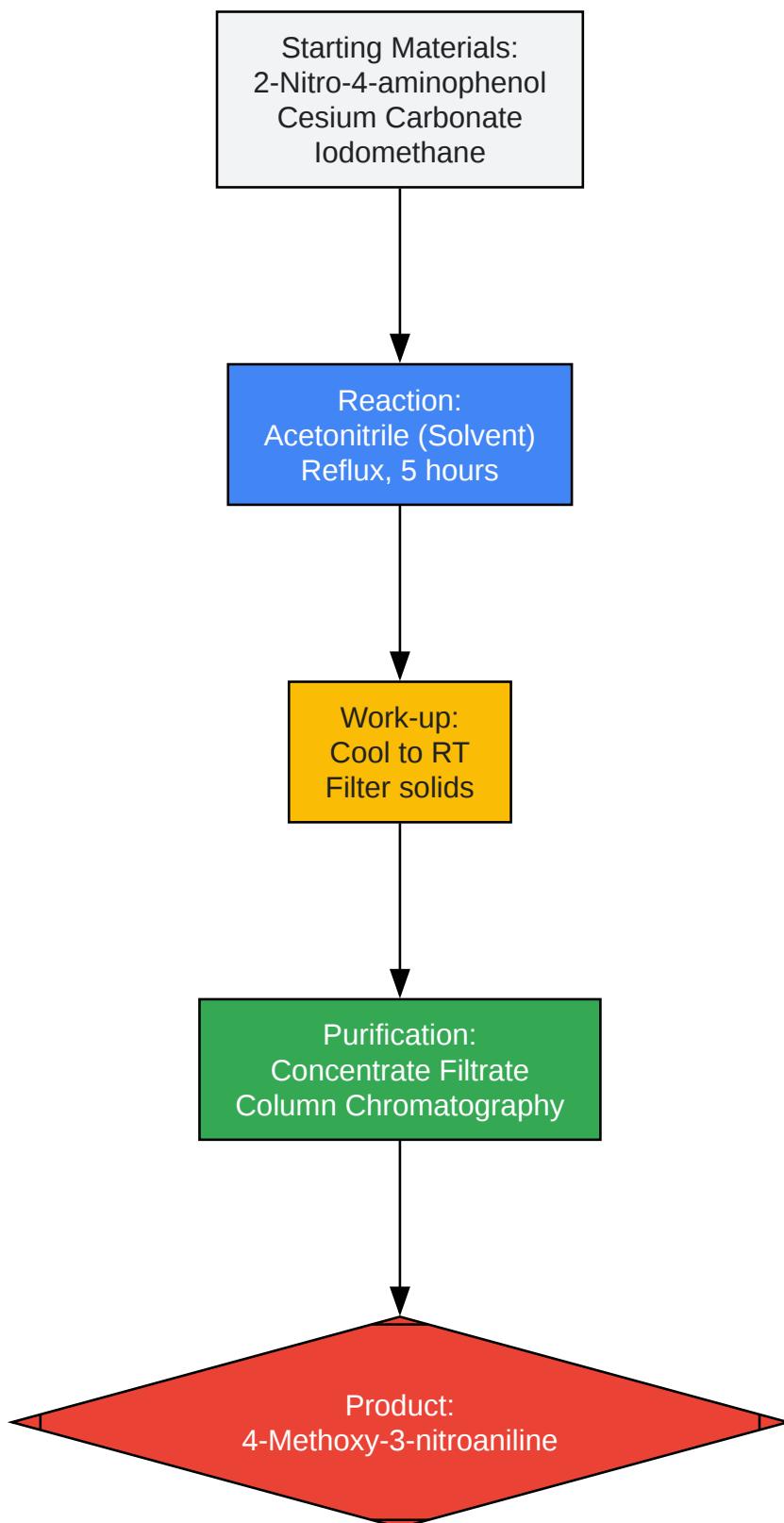
- Reaction Setup: To a flask containing 1500 mL of acetonitrile, add 10.0 g (64.9 mmol) of 2-Nitro-4-aminophenol, 21 g (64 mmol) of cesium carbonate, and 9.22 g (64.9 mmol) of iodomethane.^{[2][3]}
- Reaction Execution: Heat the reaction mixture to reflux and maintain for 5 hours.^{[2][3]}

- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble solids.[\[2\]](#)[\[3\]](#)
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Purify the resulting crude product by fast column chromatography using chloroform as the eluent. [\[2\]](#)[\[3\]](#)
- Product Characterization: The final product is obtained as a red oil. The structure can be confirmed by ^1H NMR, HRMS, and elemental analysis.[\[2\]](#)

Data Presentation: Synthesis of 4-Methoxy-3-nitroaniline

Parameter	Value	Reference
Starting Material	2-Nitro-4-aminophenol	[2] [3]
Reagents	Cesium carbonate, Iodomethane	[2] [3]
Solvent	Acetonitrile	[2] [3]
Reaction Temperature	Reflux	[2] [3]
Reaction Time	5 hours	[2] [3]
Purification Method	Fast column chromatography (Chloroform)	[2] [3]
Yield	46% (5.03 g)	[2] [3]
^1H NMR (DMSO-d6)	δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)	[2]
HRMS (EI) m/z	168.0497 (M+1)	[2]
Elemental Analysis ($\text{C}_7\text{H}_8\text{N}_2\text{O}_3$)	Calculated: C 50.00, H 4.80, N 16.66; Measured: C 50.20, H 5.07, N 16.60	[2]

Visualization: Synthesis Workflow

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Caption: Workflow for the synthesis of **4-Methoxy-3-nitroaniline**.

Application Note 2: Reduction of the Nitro Group

The nitro group of **4-methoxy-3-nitroaniline** can be selectively reduced to an amine, yielding 4-methoxy-1,3-diaminobenzene. This diamine is a crucial building block for heterocyclic compounds. This protocol is based on the selective reduction of a structurally similar compound, 3-nitro-4-methoxy-acetylaniline, using copper nanoparticles.[4]

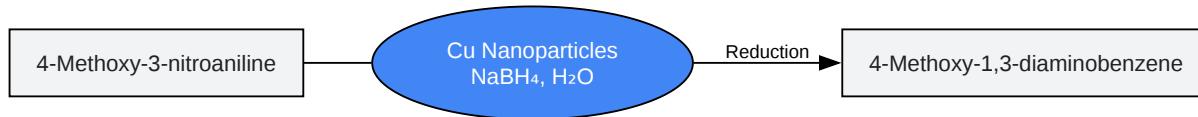
Experimental Protocol: Catalytic Reduction

- Catalyst Preparation: Synthesize copper nanoparticles via a wet chemical reduction method, as described in the literature, to achieve optimal particle size for catalytic activity.[4]
- Reaction Setup: In a reaction vessel, dissolve **4-methoxy-3-nitroaniline** in water. Add the synthesized Cu nanoparticle catalyst.
- Reaction Execution: Add Sodium Borohydride (NaBH₄) as the hydrogen source to the mixture.[4] Stir the reaction at a controlled temperature (e.g., 35°C) for approximately 30-60 minutes.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction reaches completion (indicated by the disappearance of the starting material), separate the catalyst from the mixture by filtration.
- Purification: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product, 4-methoxy-1,3-diaminobenzene.

Data Presentation: Catalytic Reduction

Parameter	Description	Reference
Substrate	4-Methoxy-3-nitroaniline	
Product	4-methoxy-1,3-diaminobenzene	
Catalyst	Copper (Cu) nanoparticles	[4]
Hydrogen Source	Sodium Borohydride (NaBH ₄)	[4]
Solvent	Water	[4]
Temperature	~35°C	[4]
Reaction Time	30-60 minutes	[4]
Expected Conversion	>99%	[4]
Expected Selectivity	>99%	[4]

Visualization: Reduction Reaction



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Caption: Catalytic reduction of **4-Methoxy-3-nitroaniline**.

Application Note 3: Diazotization and Azo Coupling

The primary amine group of **4-methoxy-3-nitroaniline** can be converted into a diazonium salt. This intermediate is highly reactive and can be coupled with electron-rich compounds, such as phenols or anilines, to form azo dyes.[5][6]

Experimental Protocol: Diazotization and Coupling

Part A: Diazotization

- Amine Solution: Dissolve **4-methoxy-3-nitroaniline** (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.[7]
- Cooling: Cool the solution to 0-5°C in an ice bath.
- Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) (1 equivalent) dropwise to the amine solution, keeping the temperature below 5°C.[7]
- Confirmation: The completion of diazotization can be verified by testing a drop of the solution with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[7] The resulting diazonium salt solution should be used immediately in the next step.

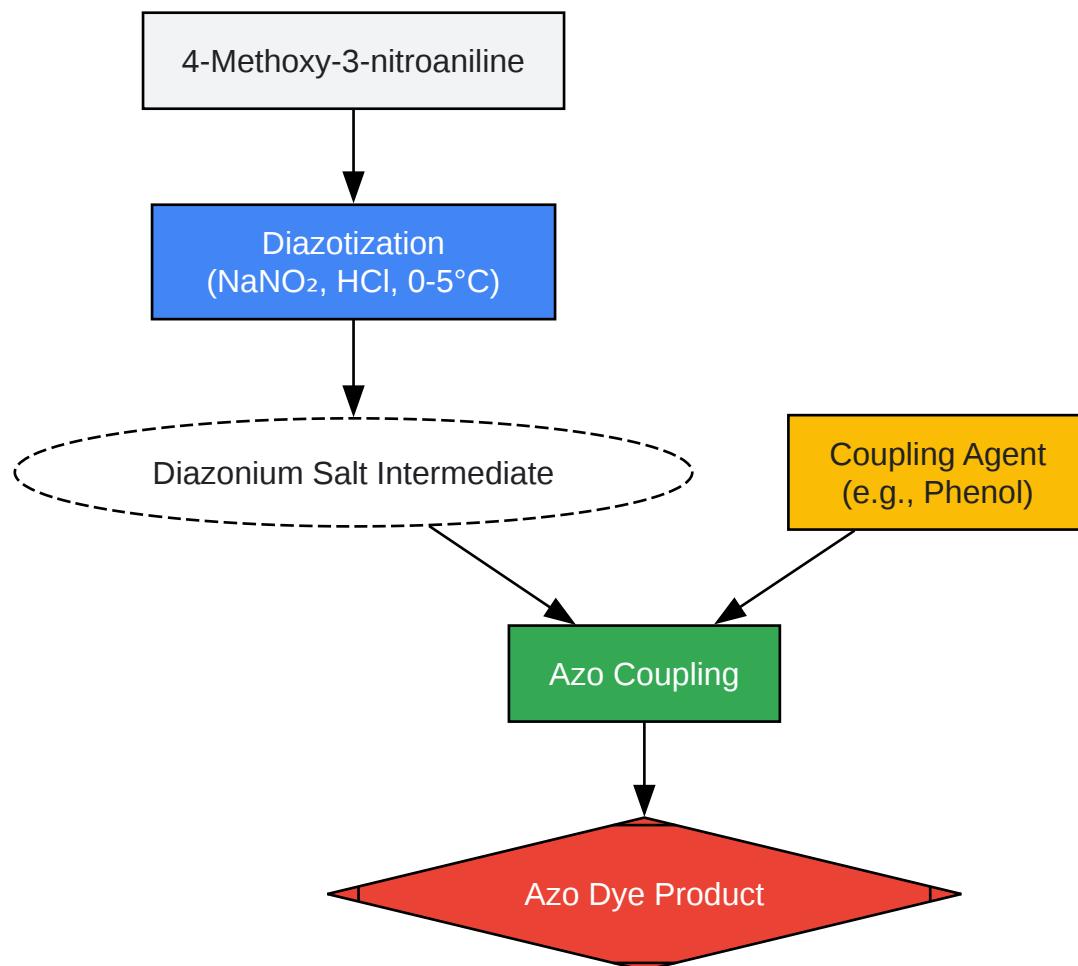
Part B: Azo Coupling

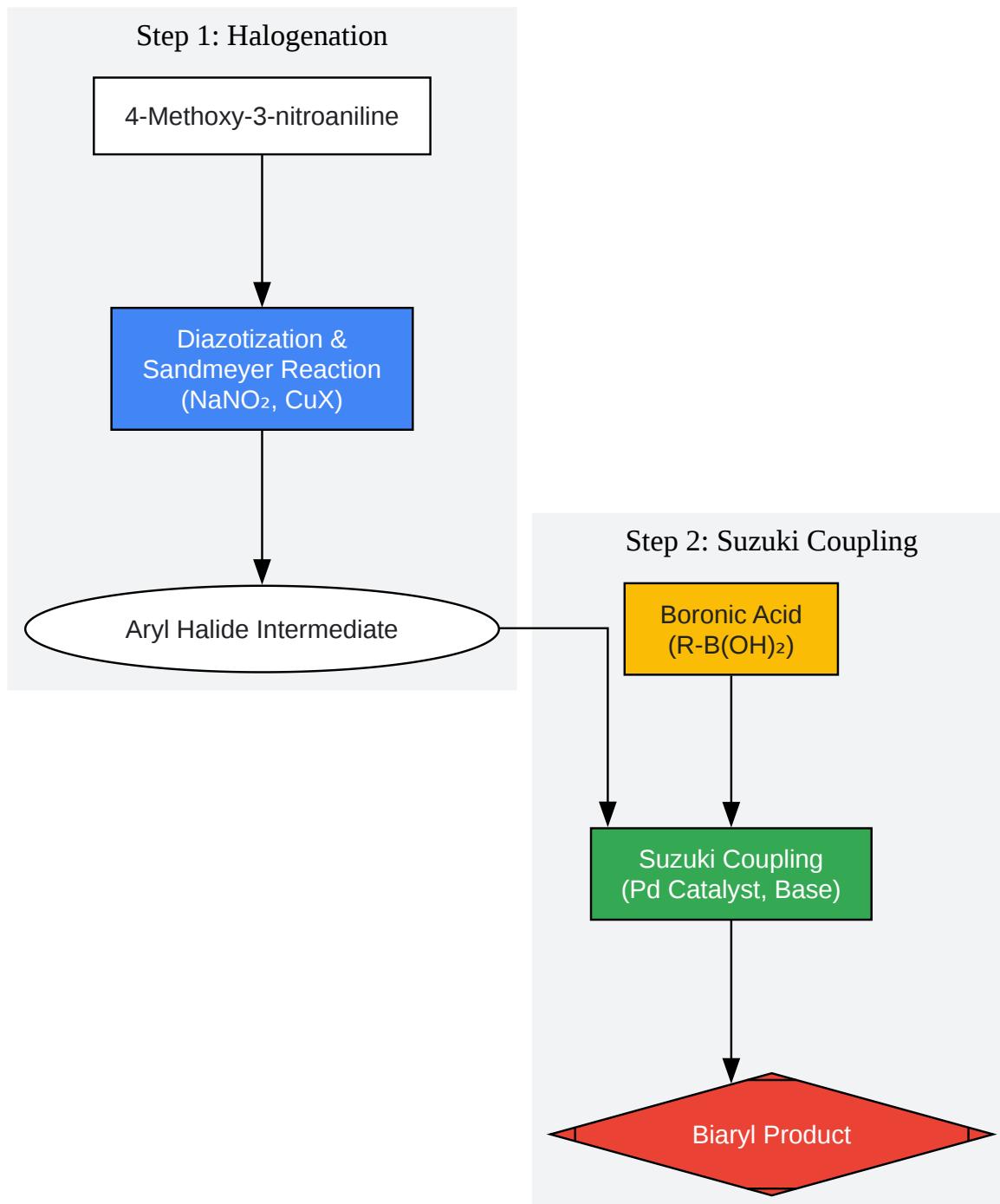
- Coupler Solution: In a separate beaker, dissolve the coupling agent (e.g., phenol, resorcinol, or another aniline derivative) (1 equivalent) in an appropriate solvent. For phenols, an alkaline solution (e.g., aqueous NaOH) is typically used.
- Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupler solution with vigorous stirring.
- Product Formation: An intensely colored azo dye will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete reaction.
- Isolation: Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry.

Data Presentation: Diazotization and Azo Coupling

Parameter	Part A: Diazotization	Part B: Azo Coupling
Key Reagents	4-Methoxy-3-nitroaniline, NaNO ₂ , HCl/H ₂ SO ₄	Diazonium Salt, Coupling Agent (e.g., Phenol)
Solvent	Water	Aqueous NaOH (for phenols)
Temperature	0-5°C	0-5°C
Key Intermediate	4-Methoxy-3-nitrophenyldiazonium salt	-
Product	Azo Dye	Azo Dye

Visualization: Diazotization and Coupling Pathway



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